1-(3,4-Dimethoxyphenyl)cyclobutanamine

Dopamine D3 receptor Binding Affinity Neuropharmacology

1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS 1017467-28-5) is an organic compound belonging to the cyclobutylamine class, characterized by a cyclobutane ring directly bonded to a 3,4-dimethoxyphenyl moiety. Its core utility in pharmaceutical research stems from its role as a critical intermediate for synthesizing high-affinity ligands targeting dopamine D3 and neurokinin-1 (NK1) receptors.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11727069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)cyclobutanamine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC2)N)OC
InChIInChI=1S/C12H17NO2/c1-14-10-5-4-9(8-11(10)15-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3
InChIKeyZHWFCLITMZZRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxyphenyl)cyclobutanamine: A Strategic Dopamine D3 Receptor-Binding Intermediate for CNS Research


1-(3,4-Dimethoxyphenyl)cyclobutanamine (CAS 1017467-28-5) is an organic compound belonging to the cyclobutylamine class, characterized by a cyclobutane ring directly bonded to a 3,4-dimethoxyphenyl moiety . Its core utility in pharmaceutical research stems from its role as a critical intermediate for synthesizing high-affinity ligands targeting dopamine D3 and neurokinin-1 (NK1) receptors [1][2]. Unlike simple aliphatic amines, the presence of the electron-rich 3,4-dimethoxyphenyl group and the conformationally constrained cyclobutane ring provides a rigid scaffold that is essential for achieving specific receptor subtype selectivity in advanced lead optimization programs [3][4].

Critical Procurement Factor: Why 1-(3,4-Dimethoxyphenyl)cyclobutanamine Cannot Be Replaced by Simple Cyclobutylamine Analogs


Generic substitution with unsubstituted cyclobutylamines or alternative dimethoxyphenyl regioisomers is not chemically or pharmacologically equivalent. The specific 3,4-dimethoxy substitution pattern on the phenyl ring is a proven pharmacophore for achieving sub-nanomolar binding affinity (Ki = 0.430 nM) at the human dopamine D3 receptor, a level of potency that is absent in non-substituted or mono-methoxy analogs [1]. Furthermore, the geminal arrangement of the amine and the 3,4-dimethoxyphenyl group on the cyclobutane ring creates a unique conformational restriction that is essential for maintaining the correct molecular geometry required for selective receptor engagement [2][3]. Replacing this intermediate with a more flexible acyclic amine or a differently substituted aromatic system would fundamentally alter the lead compound's selectivity profile, rendering structure-activity relationship (SAR) studies invalid and potentially eliminating the desired therapeutic target engagement [4].

1-(3,4-Dimethoxyphenyl)cyclobutanamine: Comparative Performance Data vs. Analogs and In-Class Compounds


Superior Dopamine D3 Receptor Affinity (Ki = 0.430 nM) Enabling Subtype-Selective Probe Development

1-(3,4-Dimethoxyphenyl)cyclobutanamine, when incorporated into advanced leads, demonstrates a binding affinity (Ki) of 0.430 nM at the human dopamine D3 receptor [1]. This represents an approximately 56-fold higher affinity compared to its interaction with the human D2 receptor (Ki = 24 nM) and a 660-fold higher affinity over the human D4 receptor (Ki = 284 nM), as determined by radioligand displacement assays [1]. This quantitative selectivity profile is critical for advancing D3-selective compounds, as it distinguishes the target compound from non-selective analogs which exhibit comparable affinity across all D2-like receptor subtypes.

Dopamine D3 receptor Binding Affinity Neuropharmacology

Achievement of Picomolar NK1 Receptor Antagonism (Ki = 0.0300 nM) Versus Rat Ortholog

As a key intermediate in the synthesis of substance P antagonists, derivatives based on the 1-(3,4-dimethoxyphenyl)cyclobutanamine scaffold have demonstrated an exceptionally high binding affinity for the human neurokinin-1 (NK1) receptor, with a Ki of 0.0300 nM [1]. In contrast, the same class of compounds exhibits a 500-fold reduction in affinity at the rat ortholog of the NK1 receptor (Ki = 15 nM) [1]. This pronounced species difference is a quantifiable characteristic of the pharmacophore derived from this specific amine.

NK1 receptor Substance P Antagonist Pain & Inflammation

Defined Structure-Activity Relationship: Cyclobutane Ring Essential for Dopaminergic Receptor Conformation

SAR studies on conformationally restricted dopamine analogs indicate that the trans-conformation of the 2-amino-1-(3,4-dihydroxyphenyl)cyclobutane scaffold (closely related to the target compound's core) exhibits superior affinity for the dopamine receptor compared to the cis-isomer [1]. This finding supports the hypothesis that the target compound's rigid cyclobutane ring system, when oriented appropriately, enforces a bioactive conformation that mimics the trans-extended form of dopamine, a property not achievable with more flexible acyclic amine analogs such as 3,4-dimethoxyphenethylamine [2].

Structure-Activity Relationship Conformational Restriction Dopamine Analog

Differentiated P2X3 Antagonist Activity (EC50 = 80 nM) Versus Structurally Unrelated Antagonists

A derivative incorporating the 1-(3,4-dimethoxyphenyl)cyclobutanamine core has been characterized as a P2X purinoceptor 3 (P2X3) antagonist with an EC50 of 80 nM in an electrophysiological assay [1]. While this potency is moderate compared to advanced clinical candidates like Gefapixant (EC50 ~8 nM), the compound's value proposition lies in its distinct chemotype, which provides a unique intellectual property position and a structurally differentiated starting point for lead optimization programs seeking novel P2X3 inhibitors [2].

P2X3 receptor Ion Channel Pain

Contrasting PI3Kα Kinase Inhibition: A Negative Selectivity Profile for Target Validation

In a kinase panel screen, a closely related analog, 1-cyclobutyl-3-(3,4-dimethoxyphenyl) derivative, demonstrated only weak inhibition of the PI3Kα kinase with an IC50 of 2,300 nM (2.3 µM) [1]. In stark contrast to the compound's potent activity at GPCR targets like D3 and NK1, this weak kinase inhibition profile serves as critical selectivity data. It suggests that lead compounds derived from this scaffold are unlikely to exhibit off-target effects through PI3K pathway modulation, a desirable attribute for CNS drug candidates where kinase inhibition is often a safety liability [2].

PI3K Kinase Inhibition Selectivity Profiling

High-Value Application Scenarios for 1-(3,4-Dimethoxyphenyl)cyclobutanamine in Drug Discovery


Design and Synthesis of Next-Generation Dopamine D3 Receptor-Selective Ligands

Utilize the compound's demonstrated D3 receptor affinity (Ki = 0.430 nM) and its 56-fold selectivity over the D2 receptor [1] to design and synthesize novel D3-selective antagonists or partial agonists. This is particularly valuable for CNS programs targeting addiction, Parkinson's disease, or schizophrenia, where minimizing D2-mediated side effects (e.g., EPS) is a primary objective. The rigid cyclobutane core provides a defined starting geometry for computational docking and rational drug design [2].

Synthesis of High-Affinity NK1 Receptor Antagonists for Inflammatory Pain Models

Leverage the exceptional potency of derivatives at the human NK1 receptor (Ki = 0.0300 nM) [1] to create potent substance P antagonists. Researchers should note the significant species difference in affinity (500-fold lower in rat) and design in vivo proof-of-concept studies using humanized transgenic models or guinea pigs, which have NK1 receptor pharmacology more similar to humans, to accurately assess anti-inflammatory and anti-emetic potential.

Scaffold-Hopping for Novel P2X3 Antagonist Programs

Employ 1-(3,4-dimethoxyphenyl)cyclobutanamine as a patentably distinct starting scaffold for developing new P2X3 receptor antagonists [1]. While its initial potency (EC50 = 80 nM) is lower than some clinical candidates, its unique chemical structure offers an opportunity for lead optimization to improve potency and selectivity, enabling the creation of a new class of molecules for treating chronic cough and neuropathic pain while circumventing existing composition-of-matter patents [2].

Use as a Highly Selective CNS Tool Compound with Favorable Off-Target Profile

Deploy the compound or its early derivatives as a chemical tool to probe D3 receptor biology in vitro and in vivo, capitalizing on its excellent selectivity against off-targets like PI3Kα kinase (IC50 = 2,300 nM) [1]. This selectivity de-risks experimental outcomes by reducing the likelihood of confounding effects from unintended pathway modulation. It is an ideal candidate for researchers seeking a clean, GPCR-focused pharmacological agent for cellular signaling and phenotypic screening assays.

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